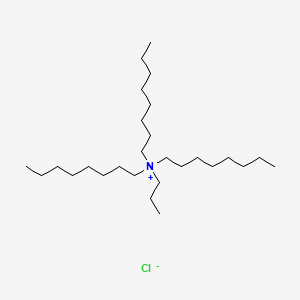![molecular formula C11H7ClF3NS B1622343 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 499785-53-4](/img/structure/B1622343.png)
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole
説明
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole is a synthetic compound that has gained significant attention in the scientific community due to its diverse range of potential applications. This compound is a member of the thiazole family, which is known for its biological and pharmacological properties. In
作用機序
The mechanism of action of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole exhibits a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, as well as inhibit the growth of various microbial and fungal species. However, its effects on human cells and tissues are not fully understood.
実験室実験の利点と制限
One of the major advantages of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole is its diverse range of potential applications. It has shown promise as an anticancer agent, herbicide, and antimicrobial agent, among others. Additionally, its synthetic route is well-established, making it readily available for research purposes.
However, one of the limitations of this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types at high concentrations, and its effects on human cells and tissues are not fully understood. Additionally, its use as a herbicide may raise concerns about its potential environmental impact.
将来の方向性
There are several future directions for research involving 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole. One potential direction is to further investigate its mechanism of action and its effects on human cells and tissues. This could help to better understand its potential as an anticancer agent and its safety profile.
Another potential direction is to explore its use as a herbicide in more detail. This could involve testing its efficacy against a wider range of weed species and investigating its potential environmental impact.
Finally, there is potential for further research into the synthesis of 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole and related compounds. This could involve exploring alternative synthetic routes and investigating the properties of new derivatives.
科学的研究の応用
2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In agrochemistry, 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole has been studied for its potential use as a herbicide. Studies have shown that this compound exhibits selective herbicidal activity against various weed species, making it a potential alternative to existing herbicides.
特性
IUPAC Name |
2-(chloromethyl)-4-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NS/c12-5-10-16-9(6-17-10)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFNNYKHBYRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383459 | |
| Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
499785-53-4 | |
| Record name | 2-(Chloromethyl)-4-[4-(trifluoromethyl)phenyl]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499785-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(CHLOROMETHYL)-4-(4-(TRIFLUOROMETHYL)PHENYL)-1,3-THIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B1622261.png)




![Bis[3-(1H,1H,2H,2H-perfluorooctylthio)propyl]fumarate](/img/structure/B1622275.png)
![1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]-2,2,2-trichloroethanone](/img/structure/B1622276.png)
![2-[(4-methyl-5-quinolin-6-yl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1622277.png)




![4-{3-[3-(Trifluoromethyl)phenyl]isoxazol-5-yl}pyrimidin-2-amine](/img/structure/B1622283.png)